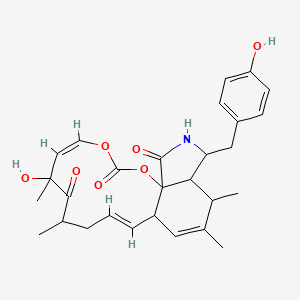

Phenochalasin a

Description

Properties

Molecular Formula |

C28H33NO7 |

|---|---|

Molecular Weight |

495.6 g/mol |

IUPAC Name |

(5Z,11E)-7-hydroxy-18-[(4-hydroxyphenyl)methyl]-7,9,15,16-tetramethyl-2,4-dioxa-19-azatricyclo[11.7.0.01,17]icosa-5,11,14-triene-3,8,20-trione |

InChI |

InChI=1S/C28H33NO7/c1-16-6-5-7-20-14-17(2)18(3)23-22(15-19-8-10-21(30)11-9-19)29-25(32)28(20,23)36-26(33)35-13-12-27(4,34)24(16)31/h5,7-14,16,18,20,22-23,30,34H,6,15H2,1-4H3,(H,29,32)/b7-5+,13-12- |

InChI Key |

UWGGHVBZMJIJSU-RTOCWKKDSA-N |

Isomeric SMILES |

CC1C/C=C/C2C=C(C(C3C2(C(=O)NC3CC4=CC=C(C=C4)O)OC(=O)O/C=C\C(C1=O)(C)O)C)C |

Canonical SMILES |

CC1CC=CC2C=C(C(C3C2(C(=O)NC3CC4=CC=C(C=C4)O)OC(=O)OC=CC(C1=O)(C)O)C)C |

Synonyms |

phenochalasin A |

Origin of Product |

United States |

Foundational & Exploratory

Phenochalasin A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenochalasin A is a member of the cytochalasan family of fungal metabolites, a class of compounds renowned for their potent effects on the actin cytoskeleton. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with actin and the downstream cellular consequences. The information presented herein is intended to support research and development efforts in fields ranging from cell biology to drug discovery.

Core Mechanism of Action: Inhibition of Actin Polymerization

The primary mechanism of action of this compound, consistent with other members of the cytochalasan class, is the disruption of actin filament dynamics through the inhibition of polymerization. This process is central to a myriad of cellular functions, including cell motility, division, and maintenance of cell shape.

This compound exerts its inhibitory effect by binding to the barbed end (or fast-growing end) of filamentous actin (F-actin). This binding event physically blocks the addition of new actin monomers to the filament, effectively capping it and halting its elongation. This action leads to a net depolymerization of actin filaments as the disassembly at the pointed end continues, shifting the cellular equilibrium towards monomeric G-actin.

Binding to Actin

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table includes representative data for closely related and well-studied cytochalasins to provide a comparative context for researchers.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound | G-actin | Cellular Assay | Effect | Elimination of F-actin formation | [1] |

| Cytochalasin D | Monomeric Actin | Direct Binding Assay | Kd | 2.6 µM (with Mg2+) | [2] |

| Cytochalasin D | Monomeric Actin | Direct Binding Assay | Kd | 18 µM (with Ca2+) | [2] |

| Cytochalasin B | F-actin | Inhibition of Polymerization | IC50 | Not specified | |

| Cytochalasin D | Actin Polymerization | Viscometry | Inhibition | 72% decrease | [3] |

Note: The lack of specific Kd and IC50 values for this compound highlights an area for future research. The provided data for other cytochalasins should be used as a guide for estimating the potential potency of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound. These protocols are adapted from established methods for studying cytochalasins.

Pyrene-Actin Polymerization Assay

This assay is a widely used method to monitor the kinetics of actin polymerization in vitro. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin. This change in fluorescence can be monitored over time to determine the rate of polymerization.

Objective: To quantify the inhibitory effect of this compound on the rate and extent of actin polymerization.

Materials:

-

Rabbit skeletal muscle actin (unlabeled and pyrene-labeled)

-

G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)

-

10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Fluorometer and microplates

Procedure:

-

Preparation of G-actin: Reconstitute lyophilized actin in G-buffer to a final concentration of 10 µM. Prepare a working solution containing 5-10% pyrene-labeled actin. Incubate on ice for 1 hour to ensure depolymerization.

-

Reaction Setup: In a microplate well, combine G-buffer, this compound at various concentrations (e.g., 0.1 µM to 10 µM), and the G-actin working solution. Include a vehicle control (DMSO). The final volume should be 90 µl.

-

Initiation of Polymerization: To start the reaction, add 10 µl of 10x Polymerization Buffer to each well.

-

Data Acquisition: Immediately place the microplate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for pyrene (e.g., Ex: 365 nm, Em: 407 nm). Record fluorescence intensity every 30 seconds for 30-60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve represents the rate of polymerization. The plateau of the curve represents the steady-state level of F-actin. Calculate the IC50 value for this compound by plotting the inhibition of polymerization rate against the log of the inhibitor concentration.

F-actin Co-sedimentation Assay

This assay is used to determine the binding of a compound to F-actin. F-actin can be pelleted by ultracentrifugation, while G-actin remains in the supernatant. If a compound binds to F-actin, it will co-sediment with it.

Objective: To determine if this compound binds to F-actin.

Materials:

-

Monomeric (G) actin

-

G-buffer

-

10x Polymerization Buffer

-

This compound stock solution (in DMSO)

-

Ultracentrifuge with a suitable rotor (e.g., TLA100)

-

SDS-PAGE equipment and reagents

Procedure:

-

Actin Polymerization: Prepare F-actin by incubating G-actin (e.g., 10 µM) with 1x Polymerization Buffer at room temperature for 1 hour.

-

Binding Reaction: In ultracentrifuge tubes, incubate the pre-formed F-actin with various concentrations of this compound for 30 minutes at room temperature. Include a control with F-actin and DMSO.

-

Ultracentrifugation: Centrifuge the samples at high speed (e.g., 150,000 x g) for 30 minutes at 24°C to pellet the F-actin.

-

Sample Collection: Carefully collect the supernatant from each tube. Resuspend the pellets in an equal volume of 1x SDS-PAGE sample buffer.

-

Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE. The presence of this compound in the pellet fraction (which can be detected by appropriate methods if a labeled version is used, or inferred by its effect on actin pelleting) indicates binding to F-actin.

Fluorescence Microscopy of Cellular Actin Cytoskeleton

This method allows for the direct visualization of the effects of this compound on the actin cytoskeleton in cultured cells.

Objective: To visualize the disruption of the actin cytoskeleton in cells treated with this compound.

Materials:

-

Adherent cell line (e.g., HeLa, NIH 3T3)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a petri dish and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1-10 µM) for a desired period (e.g., 1-4 hours). Include a DMSO-treated control.

-

Fixation and Permeabilization: Wash the cells with PBS and then fix with 4% PFA in PBS for 10 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Staining: Wash the cells with PBS and then stain with fluorescently labeled phalloidin (to visualize F-actin) and DAPI (to visualize nuclei) for 30-60 minutes at room temperature, protected from light.

-

Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides using an appropriate mounting medium.

-

Microscopy: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores. Capture images to document the changes in the actin cytoskeleton architecture.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action on actin dynamics.

Experimental Workflow: Pyrene-Actin Polymerization Assay

Caption: Workflow for the Pyrene-Actin Polymerization Assay.

Logical Relationship: Cellular Consequences of Actin Disruption

Caption: Cellular consequences of this compound-induced actin disruption.

References

- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The binding of cytochalasin D to monomeric actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Genesis of Phenochalasin A: A Technical Guide

An in-depth exploration of the discovery, fungal origin, and biological activity of Phenochalasin A, complete with detailed experimental protocols and pathway visualizations for researchers in mycology, natural product chemistry, and drug development.

Discovered in 1999 by a research group led by H. Tomoda and S. Ōmura, this compound is a fungal metabolite belonging to the cytochalasan family of natural products.[1] Its discovery was the result of a targeted screening program aimed at identifying inhibitors of macrophage foam cell formation, a key process in the development of atherosclerosis. This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of this compound, with a focus on the experimental methodologies employed.

Discovery and Fungal Origin

This compound, along with its congener Phenochalasin B, was first isolated from the culture broth of the fungal strain Phomopsis sp. FT-0211.[1] The producing organism is a species of Phomopsis, a genus of endophytic fungi known for producing a diverse array of secondary metabolites. The discovery was facilitated by a cell-based assay designed to detect compounds that could inhibit the formation of lipid droplets within mouse peritoneal macrophages.[1]

This compound is distinguished from other cytochalasans by the presence of a phenyl moiety in its structure.[1] Its chemical formula is C₂₈H₃₃NO₇, and it has a molecular weight of 495.23.[1] The compound is a white powder, soluble in methanol, ethanol, acetone, acetonitrile, ethyl acetate, and chloroform, but insoluble in water and hexane.[1]

Biological Activity and Quantitative Data

This compound exhibits a dose-dependent inhibitory effect on the formation of lipid droplets in mouse peritoneal macrophages at concentrations up to 20 µM, without inducing morphological changes in the cells.[1] This activity is attributed to its specific inhibition of cholesteryl ester (CE) synthesis.

| Compound | Biological Activity | IC₅₀ (µM) | Cell Line |

| This compound | Inhibition of Cholesteryl Ester Synthesis | 0.61 | Mouse Peritoneal Macrophages |

Experimental Protocols

Fermentation of Phomopsis sp. FT-0211

A detailed protocol for the fermentation of Phomopsis sp. FT-0211 to produce this compound is outlined below.

Culture Medium:

-

Glucose: 2%

-

Glycerol: 1%

-

Soluble Starch: 1%

-

Pharmamedia: 1%

-

Yeast Extract: 0.5%

-

KH₂PO₄: 0.1%

-

MgSO₄·7H₂O: 0.05%

-

Adjusted to pH 6.0 before sterilization.

Fermentation Conditions:

-

A seed culture is prepared by inoculating the culture medium with a slant culture of Phomopsis sp. FT-0211.

-

The seed culture is incubated at 27°C for 3 days on a rotary shaker.

-

For large-scale fermentation, a 500-liter fermentor containing 300 liters of the production medium is inoculated with the seed culture.

-

The fermentation is carried out at 27°C for 7 days with aeration and agitation.

Extraction and Isolation of this compound

The following protocol details the extraction and purification of this compound from the fermentation broth.

-

Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted twice with an equal volume of ethyl acetate. The ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

ODS Column Chromatography: The crude extract is subjected to open column chromatography on an ODS (octadecylsilane) column. The column is eluted with a stepwise gradient of methanol in water. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column. A typical mobile phase for the final purification step is a mixture of methanol and water.

Inhibition of Lipid Droplet Formation Assay

This assay is used to evaluate the biological activity of this compound in inhibiting lipid droplet formation in macrophages.

-

Macrophage Harvesting: Mouse peritoneal macrophages are harvested by peritoneal lavage with ice-cold phosphate-buffered saline (PBS).

-

Cell Culture: The harvested cells are washed, resuspended in RPMI-1640 medium supplemented with 10% fetal bovine serum, and seeded into 24-well plates. The cells are incubated at 37°C in a 5% CO₂ atmosphere for 2 hours to allow for adherence.

-

Treatment: Non-adherent cells are removed by washing with PBS. The adherent macrophages are then incubated with various concentrations of this compound for 24 hours.

-

Induction of Lipid Droplet Formation: After the pre-incubation period, acetylated low-density lipoprotein (acetyl-LDL) is added to the culture medium to induce the formation of lipid droplets.

-

Staining and Quantification: After a further 24 hours of incubation, the cells are fixed with formalin and stained with Oil Red O to visualize the lipid droplets. The number and size of the lipid droplets are then quantified using microscopy and image analysis software.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Proposed Biosynthetic Pathway for the Phenyl Moiety

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized that the phenyl group originates from the shikimate pathway, a common route for the biosynthesis of aromatic amino acids in fungi.

Caption: Proposed origin of the phenyl moiety in this compound.

References

Phenochalasin A: A Technical Guide to a Novel Actin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenochalasin A is a novel, phenol-containing member of the cytochalasan class of mycotoxins, known for its potent biological activities. Isolated from the marine-derived fungus Phomopsis sp. FT-0211, it has been identified as an inhibitor of lipid droplet formation in mouse peritoneal macrophages.[1] Its primary mechanism of action involves binding to globular actin (G-actin), which leads to the disruption and elimination of filamentous actin (F-actin) structures within the cell.[1] This targeted action on the cytoskeleton makes it a compound of significant interest for research in cell biology and therapeutic development.

Due to its novelty, comprehensive physicochemical and quantitative biological data for this compound are not yet widely available in public literature. This guide will therefore describe the known biological functions of this compound and use the extensively studied, closely related compound Cytochalasin D as a representative example to provide detailed chemical data, experimental protocols, and mechanistic diagrams relevant to this class of actin inhibitors.

Chemical Structure and Properties

This compound: Known Biological Activity

This compound is distinguished as a phenol-containing cytochalasan.[1] Its defining biological characteristic is its direct interaction with the actin cytoskeleton. Studies have shown that at a concentration of 2 µM, this compound causes the elimination of F-actin formation on the apical side of Chinese hamster ovary (CHO-K1) cells, indicating potent disruption of cytoskeletal processes.[1] This activity stems from its ability to bind directly to G-actin subunits.[1]

Representative Compound: Cytochalasin D

To illustrate the typical chemical and physical properties of this class of molecules, data for Cytochalasin D is provided below.

Table 1: Chemical Identifiers for Cytochalasin D

| Identifier | Value |

|---|---|

| IUPAC Name | [(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.0¹,¹⁵]octadeca-3,9-dien-2-yl] acetate[2] |

| CAS Number | 22144-77-0[1][2][3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₃₀H₃₇NO₆[2][3][4][5][6][7][8][9][10][12][13] |

| Canonical SMILES | C[C@H]1C/C=C/[C@H]2--INVALID-LINK--(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C">C@@HO[3][5] |

Table 2: Physical and Chemical Properties of Cytochalasin D

| Property | Value |

|---|---|

| Molecular Weight | 507.6 g/mol [3][5][6][8][10][13] |

| Appearance | White crystalline solid or powder[2][8][13] |

| Melting Point | 267-271 °C (decomposes)[2] |

| Solubility | Soluble in DMSO (>10 mg/mL), ethanol (~5 mg/mL), and dichloromethane (~10 mg/mL). Poor water solubility.[3][7][8][10] |

| Storage | Store as solid at -20°C, desiccated. Solutions in DMSO can be stored at -20°C for up to 3 months.[3][10][13] |

Table 3: Spectroscopic Data for Cytochalasin D

| Spectroscopy Type | Data Summary |

|---|---|

| ¹H NMR | Spectral data is available in the literature, confirming the proton environments of the structure.[14][15] |

| ¹³C NMR | Spectral data has been used to delineate the conformation of the molecule in solution.[14][16] |

Biological Activity and Cytotoxicity

Mechanism of Action: Inhibition of Actin Polymerization

Cytochalasans, including this compound and Cytochalasin D, exert their biological effects by directly interfering with the dynamics of the actin cytoskeleton. The mechanism involves binding with high affinity to the fast-growing "barbed" or plus-end of filamentous actin (F-actin).[13][17] This binding event physically blocks the addition of new ATP-G-actin monomers to the filament, thereby halting elongation.[4][17] This action disrupts the equilibrium between G-actin and F-actin, leading to a net depolymerization of existing actin filaments and profound changes in cell morphology, motility, and division.[4][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytochalasin D | C30H37NO6 | CID 5458428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Cytochalasin D - Wikipedia [en.wikipedia.org]

- 5. Cytochalasin D, actin polymerization inhibitor (CAS 22144-77-0) | Abcam [abcam.com]

- 6. Cytochalasin D | Actin Polymerization Inhibitor [stressmarq.com]

- 7. bioaustralis.com [bioaustralis.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. Cytochalasin D | Cell Signaling Technology [cellsignal.com]

- 11. glpbio.com [glpbio.com]

- 12. caymanchem.com [caymanchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. The conformation of cytochalasin D in DMSO solution from 1H and 13C NMR relaxation rates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Phenochalasin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Phenochalasin A, a unique phenol-containing cytochalasin. It details its mechanism of action, its impact on cellular processes, and the experimental methodologies used to characterize its effects.

Introduction

This compound is a natural product produced by the marine-derived fungus Phomopsis sp. FT-0211.[1] It belongs to the cytochalasan family of mycotoxins, which are characterized by their ability to bind to actin and disrupt cytoskeletal functions. This compound was initially identified through a cell-based morphological screen for its potent ability to inhibit the formation of lipid droplets in mouse peritoneal macrophages.[1] Its unique structure and biological activities make it a valuable tool for studying the interplay between the actin cytoskeleton and lipid metabolism, and a potential starting point for drug discovery efforts.

Mechanism of Action: Targeting the Actin Cytoskeleton

The primary molecular target of this compound is actin, a fundamental protein of the eukaryotic cytoskeleton. The actin cytoskeleton is a dynamic network of filaments (F-actin) that polymerize from globular monomers (G-actin). This dynamic process is crucial for cell motility, shape, division, and intracellular transport.

This compound exerts its effects by directly binding to G-actin.[1] This interaction was confirmed by experiments using radio-iodinated this compound, which was found to associate with a protein of approximately 40 kDa, subsequently identified as G-actin.[1] By binding to the monomeric form of actin, this compound disrupts the normal process of polymerization, leading to the elimination of F-actin structures within the cell.[1] This mechanism is consistent with the known activities of other cytochalasans, which often cap the barbed (fast-growing) ends of actin filaments, preventing the addition of new G-actin monomers.[2]

Key Biological Activities

Disruption of F-Actin Formation

The most direct and well-characterized effect of this compound is the disruption of the actin cytoskeleton. Detailed analysis in Chinese hamster ovary (CHO-K1) cells demonstrated that treatment with this compound leads to the elimination of F-actin formation, particularly on the apical side of the cells.[1] This potent activity underscores its role as a powerful inhibitor of actin-dependent cellular processes.

Inhibition of Lipid Droplet Formation

This compound was originally discovered due to its potent inhibitory effect on the formation of lipid droplets (LDs).[1] LDs are cellular organelles responsible for storing neutral lipids and are crucial for energy homeostasis. Recent research has revealed a close relationship between the actin cytoskeleton and LD dynamics, including their biogenesis, transport, and breakdown.[3][4][5][6] The dynamic nature of the actin network is required to maintain proper lipid homeostasis.[3][5] By disrupting F-actin, this compound likely interferes with the cellular machinery required for the formation and growth of these lipid storage organelles.

Quantitative Data

| Compound | Activity | System | Effective Concentration | Reference |

| This compound | Elimination of F-actin formation | Chinese Hamster Ovary (CHO-K1) Cells | 2 µM | [1] |

Signaling Pathways and Experimental Workflows

Actin Polymerization Signaling Pathway

The polymerization of actin is a tightly regulated process at the core of cell mechanics. It is controlled by a complex network of signaling pathways. External signals, often transmitted through receptor tyrosine kinases or G protein-coupled receptors, activate small GTPases like Cdc42.[7] Cdc42, in turn, activates nucleation-promoting factors (NPFs) such as Wiskott-Aldrich Syndrome protein (WASP).[7][8] WASP then activates the Arp2/3 complex, which nucleates new actin filaments, creating a branched network that drives processes like cell motility.[7][8] this compound intervenes at the fundamental level of this pathway by binding to G-actin, thereby preventing its incorporation into growing filaments and disrupting the entire downstream process.

Experimental Workflow: F-Actin Co-sedimentation Assay

To determine if a compound binds directly to filamentous actin, an F-actin co-sedimentation assay is employed. This technique uses ultracentrifugation to separate long actin filaments (F-actin) from actin monomers (G-actin) and other soluble proteins. If the test compound binds to F-actin, it will be pulled down into the pellet along with the filaments.

Experimental Protocols

Protocol 1: In Vitro Actin Co-sedimentation Assay

This protocol is used to determine if a test protein or small molecule directly binds to F-actin.[9][10]

-

Actin Preparation:

-

Reconstitute lyophilized rabbit skeletal muscle actin in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT).

-

Induce polymerization to F-actin by adding 1/10th volume of 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP).

-

Incubate at room temperature for at least 1 hour to allow for complete polymerization.

-

-

Binding Reaction:

-

In separate micro-ultracentrifuge tubes, set up the reactions:

-

Control 1: F-actin alone.

-

Control 2: Test compound alone.

-

Experiment: F-actin + Test compound (this compound).

-

-

Incubate reactions for 1 hour at room temperature.

-

-

Sedimentation:

-

Centrifuge the tubes at high speed (e.g., 100,000 x g) for 1 hour at room temperature to pellet the F-actin and any associated proteins.

-

-

Analysis:

-

Carefully collect the supernatant from each tube.

-

Resuspend the pellet in an equal volume of 1x SDS-PAGE sample buffer.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE, followed by Coomassie Brilliant Blue staining.

-

Expected Result: If this compound binds to F-actin, it will be enriched in the pellet fraction along with actin, whereas it will remain in the supernatant in the "compound alone" control.

-

Protocol 2: Cell-Based Lipid Droplet Inhibition Assay

This protocol assesses the ability of a compound to inhibit the formation of lipid droplets in cultured cells.[11][12]

-

Cell Culture:

-

Plate cells (e.g., AML-12 murine hepatocytes or 3T3-L1 pre-adipocytes) in a 96-well, clear-bottom plate and grow to confluence.

-

-

Compound Treatment and LD Induction:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle-only control (e.g., 0.5% DMSO).

-

Induce lipid droplet formation by adding oleic acid (e.g., 100-400 µM final concentration) to all wells. Triacsin C, a known inhibitor of acyl-CoA synthetase, can be used as a positive control.[11][13][14]

-

Incubate the plate at 37°C and 5% CO₂ for 18-24 hours.

-

-

Staining and Imaging:

-

Fix the cells with 4% paraformaldehyde in PBS for 30 minutes.

-

Wash the cells three times with PBS.

-

Stain the lipid droplets and nuclei by incubating with a staining solution containing a lipophilic dye (e.g., BODIPY 493/503) and a nuclear stain (e.g., Hoechst 33342) for 30 minutes.

-

Wash the cells again with PBS.

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

-

Quantification:

-

Use automated image analysis software to identify cells (via nuclear stain) and quantify the number, size, and total fluorescence intensity of lipid droplets per cell.

-

Expected Result: this compound-treated cells will show a dose-dependent decrease in lipid droplet formation compared to the vehicle control.

-

Protocol 3: Analysis of Cellular F-actin/G-actin Ratio

This protocol quantifies the relative amounts of filamentous (F-actin) and globular (G-actin) in cells after treatment with a compound.[15]

-

Cell Treatment and Lysis:

-

Culture cells to the desired density and treat with this compound or a vehicle control for the desired time.

-

Scrape and lyse the cells in an F-actin stabilization buffer (containing detergents and ATP) on ice.

-

-

Fractionation:

-

Perform a low-speed centrifugation (e.g., 2,000 rpm for 5 minutes) to pellet unbroken cells and debris.

-

Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour to pellet the F-actin. The G-actin will remain in the supernatant.

-

-

Sample Preparation:

-

Carefully collect the supernatant (G-actin fraction).

-

Resuspend the pellet (F-actin fraction) in a depolymerizing buffer to convert F-actin back to G-actin for analysis.

-

-

Western Blot Analysis:

-

Determine the protein concentration of both fractions.

-

Load equal amounts of total protein from the supernatant and pellet fractions onto an SDS-PAGE gel.

-

Perform Western blotting using a primary antibody specific for actin.

-

Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.

-

-

Quantification:

-

Capture the blot image and use densitometry software to quantify the band intensity for actin in each fraction.

-

Calculate the ratio of F-actin (pellet) to G-actin (supernatant).

-

Expected Result: Cells treated with this compound will show a significant decrease in the F-actin/G-actin ratio compared to control cells.

-

References

- 1. Binding of this compound, an inhibitor of lipid droplet formation in mouse macrophages, on G-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A dynamic actin cytoskeleton is required to prevent constitutive VDAC-dependent MAPK signalling and aberrant lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rupress.org [rupress.org]

- 8. portlandpress.com [portlandpress.com]

- 9. Actin cosed1 [maciverlab.bms.ed.ac.uk]

- 10. Co-sedimentation Assay for the Detection of Direct Binding to F-actin [bio-protocol.org]

- 11. ML360, A Potent Inhibitor of Lipid Droplet Formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Potent inhibitors of lipid droplet formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Lipid Droplet Assay Lipid Droplet Assay Kit - Deep Red Dojindo [dojindo.com]

- 14. Remodeling of Lipid Droplets during Lipolysis and Growth in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

Phenochalasin A: An In-depth Technical Guide to its Function as an Actin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenochalasin A, a unique phenol-containing member of the cytochalasan family, has emerged as a valuable tool for studying the intricate dynamics of the actin cytoskeleton. Isolated from the marine-derived fungus Phomopsis sp. FT-0211, this natural product has been identified as a potent inhibitor of actin polymerization through its direct interaction with G-actin.[1][2] Initially discovered for its ability to inhibit lipid droplet formation in macrophages, subsequent research has elucidated its primary mechanism of action at the cellular level, making it a subject of interest for cell biology and drug discovery.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and its putative effects on key cellular signaling pathways.

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in a myriad of cellular processes including cell motility, division, intracellular trafficking, and maintenance of cell shape. The continuous and regulated polymerization and depolymerization of actin filaments are fundamental to these functions. Small molecules that interfere with this process are invaluable research tools and potential therapeutic agents.

This compound belongs to the cytochalasan class of mycotoxins, which are well-characterized for their ability to disrupt the actin cytoskeleton.[2] Unlike many other cytochalasans, this compound possesses a unique phenol-containing structure.[2] It was first isolated and identified as an inhibitor of lipid droplet formation in mouse peritoneal macrophages.[3] Later studies revealed that its biological activity stems from its ability to bind to G-actin, thereby inhibiting the formation of F-actin filaments.[1] This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's properties and applications.

Mechanism of Action

This compound exerts its biological effects by directly targeting the actin cytoskeleton. The primary mechanism of action involves the binding to monomeric actin (G-actin), which in turn inhibits the nucleation and elongation of actin filaments (F-actin).[1] This disruption of actin polymerization leads to a variety of downstream cellular effects.

The general mechanism for cytochalasans involves binding to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers. While the precise binding site of this compound on G-actin has not been fully elucidated, its effects are consistent with those of other members of the cytochalasan family. By inhibiting actin polymerization, this compound effectively disrupts the formation and maintenance of the F-actin network, leading to alterations in cell morphology, motility, and other actin-dependent processes.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound and provide a comparison with the well-characterized actin inhibitor, Cytochalasin D. It is important to note that these values were determined in different studies and under varying experimental conditions.

Table 1: Biological Activity of this compound

| Assay | Cell Line/System | Parameter | Value | Reference |

| Inhibition of Cholesteryl Ester Synthesis | Mouse Peritoneal Macrophages | IC50 | 0.61 µM | [1] |

| Inhibition of Lipid Droplet Formation | Mouse Peritoneal Macrophages | Effective Concentration | Dose-dependent up to 20 µM (without cytotoxicity) | [3] |

| Elimination of F-actin Formation | Chinese Hamster Ovary (CHO-K1) Cells | Effective Concentration | 2 µM | [1] |

Table 2: Comparative Biological Activity with Cytochalasin D

| Compound | Assay | Cell Line/System | Parameter | Value | Reference |

| This compound | Inhibition of Cholesteryl Ester Synthesis | Mouse Peritoneal Macrophages | IC50 | 0.61 µM | [1] |

| Cytochalasin D | Inhibition of Cholesteryl Ester Synthesis | Mouse Peritoneal Macrophages | IC50 | 2.4 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as an actin polymerization inhibitor.

In Vitro Actin Polymerization Assay (Pyrene-Based)

This protocol describes a common method to monitor the kinetics of actin polymerization in vitro using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into a filament. While a specific protocol for this compound is not available in the literature, this generalized procedure can be adapted.

Materials:

-

Monomeric G-actin (unlabeled and pyrene-labeled)

-

General Actin Buffer (G-buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2

-

10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl2, 10 mM ATP

-

This compound (dissolved in DMSO)

-

Fluorometer capable of excitation at ~365 nm and emission at ~407 nm

Procedure:

-

Prepare a working solution of G-actin by mixing unlabeled and pyrene-labeled G-actin to a final concentration of 2-4 µM in G-buffer (typically 5-10% pyrene-labeled actin).

-

Aliquot the G-actin solution into microcuvettes.

-

Add this compound to the desired final concentrations from a stock solution in DMSO. Include a DMSO-only control.

-

Incubate for a short period (e.g., 2-5 minutes) at room temperature to allow for inhibitor binding.

-

Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

-

Immediately place the cuvette in the fluorometer and begin recording fluorescence intensity over time.

-

Monitor the fluorescence increase until the polymerization reaction reaches a steady state.

-

Analyze the data by plotting fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the initial phase of the curve. The extent of polymerization is represented by the final steady-state fluorescence.

Cell-Based F-actin Staining Assay

This protocol allows for the visualization of the effects of this compound on the F-actin cytoskeleton in cultured cells.

Materials:

-

Adherent cells (e.g., CHO-K1, HeLa, or other relevant cell lines) cultured on glass coverslips

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde in PBS

-

Permeabilization solution: 0.1% Triton X-100 in PBS

-

Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 - 20 µM, based on published data) or a DMSO vehicle control in complete culture medium. A concentration of 2 µM has been shown to be effective in CHO-K1 cells.[1]

-

Incubate for the desired time (e.g., 1-24 hours).

-

Wash the cells twice with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash the cells three times with PBS.

-

Incubate the cells with a solution of fluorescently-labeled phalloidin in PBS (concentration as per manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

-

(Optional) Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Visualize the F-actin cytoskeleton and nuclei using a fluorescence microscope.

Putative Effects on Cellular Signaling Pathways

While direct experimental evidence for the effects of this compound on specific signaling pathways is currently limited, its role as an actin polymerization inhibitor suggests its potential to modulate several key cellular signaling cascades that are regulated by the actin cytoskeleton.

Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. They cycle between an active GTP-bound state and an inactive GDP-bound state, and their activation status dictates the formation of various actin structures such as stress fibers, lamellipodia, and filopodia. The actin cytoskeleton, in turn, can influence Rho GTPase activity through feedback mechanisms. Disruption of actin polymerization by this compound is likely to interfere with this signaling axis.

Caption: Putative impact of this compound on the Rho GTPase signaling pathway.

Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Focal adhesions are large protein complexes that link the actin cytoskeleton to the extracellular matrix. The integrity of the actin cytoskeleton is crucial for the assembly and signaling function of focal adhesions. By disrupting actin filaments, this compound may indirectly affect FAK activation and downstream signaling, which are critical for cell adhesion, migration, and survival.

References

- 1. Effect of fungal metabolites cytochalasans on lipid droplet formation in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure elucidation of fungal phenochalasins, novel inhibitors of lipid droplet formation in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenochalasins, inhibitors of lipid droplet formation in mouse macrophages, produced by Phomopsis sp. FT-0211 - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenochalasin A: A Technical Guide to its Effects on Lipid Droplet Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of Phenochalasin A on lipid droplet formation, with a focus on its mechanism of action and the experimental methodologies used to elucidate its effects. This compound, a fungal metabolite, has been identified as a potent and specific inhibitor of lipid droplet formation in macrophages, making it a valuable tool for research in lipid metabolism and a potential lead compound for the development of therapeutics targeting diseases associated with lipid accumulation, such as atherosclerosis.

Core Findings: Inhibition of Lipid Droplet Formation

This compound has been demonstrated to inhibit the formation of cytosolic lipid droplets in mouse peritoneal macrophages in a dose-dependent manner.[1][2] This inhibitory effect is observed at concentrations up to 20 µM without inducing significant morphological changes or cytotoxic effects in the macrophages.[1][2][3] The primary mechanism underlying this effect is the specific inhibition of cholesteryl ester (CE) synthesis.[1][2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

| Parameter | Cell Type | Effect | IC50 Value | Reference |

| Cholesteryl Ester Synthesis | Mouse Peritoneal Macrophages | Inhibition | 0.61 µM | [1][2] |

| Concentration | Cell Type | Observed Effect on Lipid Droplets | Cytotoxicity | Reference |

| Up to 20 µM | Mouse Peritoneal Macrophages | Dose-dependent reduction in number and size | None observed | [2][3] |

| 2 µM | Chinese Hamster Ovary (CHO-K1) Cells | Elimination of F-actin formation | Not specified | [2][4][5] |

Mechanism of Action: Targeting the Actin Cytoskeleton

The inhibitory effect of this compound on lipid droplet formation is directly linked to its interaction with the cellular cytoskeleton. Research has shown that this compound binds to G-actin, the monomeric form of actin.[4][5][6] This binding prevents the polymerization of G-actin into filamentous actin (F-actin), leading to the disruption and elimination of the F-actin cytoskeleton.[2][4][5]

An intact actin cytoskeleton is crucial for the process of cholesterol esterification in macrophages, which is a key step in the formation of lipid droplets.[1] The cytoskeleton is thought to be involved in the transport of substrates, such as cholesterol, to the site of esterification or in the organization of the enzymatic machinery responsible for CE synthesis. By disrupting the actin network, this compound interferes with this process, leading to a specific reduction in CE synthesis and, consequently, the inhibition of lipid droplet formation.

Signaling Pathway Diagram

Caption: Mechanism of this compound in inhibiting lipid droplet formation.

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the effects of this compound. These are based on established methodologies and the information available in the cited literature.

Lipid Droplet Formation Assay

This assay is used to visually and quantitatively assess the effect of this compound on the accumulation of lipid droplets in macrophages.

1. Cell Culture and Treatment:

-

Mouse peritoneal macrophages are harvested and cultured in a suitable medium.

-

The cells are then incubated with a lipid source, such as acetylated low-density lipoprotein (acLDL), to induce lipid droplet formation.

-

Concurrently, cells are treated with varying concentrations of this compound or a vehicle control.

2. Staining:

-

After the incubation period, the cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

The fixed cells are then stained with Oil Red O, a lysochrome diazo dye that specifically stains neutral triglycerides and lipids, to visualize the lipid droplets.

3. Visualization and Quantification:

-

The stained cells are observed under a light microscope.

-

The number and size of lipid droplets per cell, or the percentage of lipid droplet-positive cells, are quantified using image analysis software.

Experimental Workflow for Lipid Droplet Formation Assay

Caption: Workflow for assessing lipid droplet formation.

Cholesteryl Ester Synthesis Inhibition Assay

This assay measures the enzymatic activity of acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for cholesteryl ester synthesis.

1. Cell Culture and Treatment:

-

Macrophages are cultured and treated with this compound as described in the lipid droplet formation assay.

2. Radiolabeling:

-

During the treatment period, the cells are incubated with a radiolabeled precursor for CE synthesis, typically [14C]oleate complexed to albumin.

3. Lipid Extraction:

-

After incubation, the cells are washed and the total cellular lipids are extracted using a solvent system such as chloroform:methanol.

4. Thin-Layer Chromatography (TLC):

-

The extracted lipids are separated by TLC on a silica gel plate using a solvent system that resolves different lipid species (e.g., cholesteryl esters, triglycerides, phospholipids, and free fatty acids).

5. Quantification:

-

The amount of radioactivity incorporated into the cholesteryl ester fraction is quantified using a scintillation counter or phosphorimager.

-

The IC50 value is determined by measuring the concentration of this compound that causes a 50% reduction in [14C]oleate incorporation into cholesteryl esters compared to the vehicle control.

F-Actin Formation Analysis

This method is used to visualize the effect of this compound on the actin cytoskeleton.

1. Cell Culture and Treatment:

-

Cells (e.g., CHO-K1 cells or macrophages) are cultured on coverslips and treated with this compound.

2. Fixation and Permeabilization:

-

The cells are fixed with paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow the entry of staining reagents.

3. Staining:

-

The F-actin is stained with a fluorescently labeled phalloidin conjugate (e.g., phalloidin-FITC). Phalloidin has a high affinity for F-actin.

-

The cell nuclei can be counterstained with a fluorescent DNA stain like DAPI.

4. Visualization:

-

The stained cells are visualized using fluorescence microscopy to observe the morphology and organization of the F-actin cytoskeleton.

Conclusion

This compound is a valuable research tool for studying the role of the actin cytoskeleton in lipid metabolism and lipid droplet formation. Its specific inhibition of cholesteryl ester synthesis provides a targeted approach to dissecting the molecular mechanisms underlying these processes. The detailed methodologies provided in this guide offer a framework for researchers to investigate the effects of this compound and other potential modulators of lipid droplet formation. Further research into the downstream effectors of actin cytoskeleton disruption in the context of lipid metabolism may reveal new therapeutic targets for a variety of metabolic diseases.

References

- 1. Effect of fungal metabolites cytochalasans on lipid droplet formation in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenochalasins, inhibitors of lipid droplet formation in mouse macrophages, produced by Phomopsis sp. FT-0211 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of this compound, an inhibitor of lipid droplet formation in mouse macrophages, on G-actin [jstage.jst.go.jp]

- 5. Binding of this compound, an inhibitor of lipid droplet formation in mouse macrophages, on G-actin [jstage.jst.go.jp]

- 6. Binding of this compound, an inhibitor of lipid droplet formation in mouse macrophages, on G-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Phenochalasin A: A Technical Guide to its Fungal Producers and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenochalasin A, a member of the diverse cytochalasan family of mycotoxins, has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides an in-depth exploration of the organisms responsible for producing this compound and its closely related analogs, detailing the methodologies for their isolation, cultivation, and the extraction of these valuable secondary metabolites. Furthermore, this document elucidates the current understanding of their biosynthetic pathways and the molecular signaling cascades they modulate, offering a comprehensive resource for researchers engaged in natural product discovery and drug development.

While the term "this compound" is not widely represented in scientific literature, it is understood to be a part of the Phomochalasin group, a class of cytochalasans produced by fungi of the genus Phomopsis. A closely related and structurally identified compound is Phenochalasin B, which has been reported from Phomopsis species. This guide will focus on the broader family of Phomochalasins, with specific data available for various analogs.

I. This compound Producing Organisms: The Genus Phomopsis

The primary producers of Phomochalasins are fungi belonging to the genus Phomopsis, which are commonly found as endophytes or pathogens on a wide variety of plant species. These fungi represent a rich source of structurally diverse and biologically active secondary metabolites.

Known Producing Species

Several species and strains of Phomopsis have been identified as producers of cytochalasans, including Phomochalasins. These are often isolated from the stems, leaves, and roots of various plants. The genus Diaporthe is the teleomorph (sexual reproductive stage) of Phomopsis and is also associated with the production of these compounds.

Isolation and Cultivation of Phomopsis Species

Experimental Protocol: Isolation of Endophytic Phomopsis

This protocol outlines the general steps for isolating endophytic Phomopsis species from plant tissues.

Workflow for Isolation of Endophytic Phomopsis

Caption: Workflow for the isolation of endophytic Phomopsis from plant tissues.

-

Sample Collection: Collect healthy plant tissues (leaves, stems, or roots) from the desired host plant.

-

Surface Sterilization: To eliminate epiphytic microorganisms, sequentially wash the plant tissues with sterile distilled water, 70% ethanol for 1-2 minutes, a sodium hypochlorite solution (1-5% available chlorine) for 3-5 minutes, and finally rinse with sterile distilled water.

-

Tissue Preparation: Aseptically cut the surface-sterilized plant tissues into small segments (approximately 0.5 cm x 0.5 cm).

-

Plating: Place the tissue segments onto a suitable culture medium, such as Potato Dextrose Agar (PDA), amended with an antibacterial agent (e.g., streptomycin sulfate) to suppress bacterial growth.

-

Incubation: Incubate the plates at 25-28°C in the dark for several days to weeks, monitoring for fungal growth emerging from the plant tissues.

-

Isolation and Purification: As fungal hyphae grow out from the plant segments, aseptically transfer the hyphal tips to fresh PDA plates to obtain pure cultures. Repeated subculturing may be necessary to ensure purity.

Experimental Protocol: Cultivation for Secondary Metabolite Production

For the production of Phomochalasins, solid-state or liquid fermentation can be employed.

Workflow for Secondary Metabolite Production

Caption: General workflow for the production of secondary metabolites from Phomopsis.

-

Solid-State Fermentation:

-

Prepare a solid substrate, such as rice or wheat bran, in Erlenmeyer flasks and sterilize by autoclaving.

-

Inoculate the sterilized substrate with agar plugs of a pure, actively growing Phomopsis culture.

-

Incubate the flasks under static conditions at 25-28°C for 3-4 weeks.

-

-

Liquid Fermentation:

-

Prepare a liquid medium, such as Potato Dextrose Broth (PDB), in Erlenmeyer flasks and sterilize.

-

Inoculate the broth with agar plugs or a mycelial suspension of the Phomopsis culture.

-

Incubate the flasks at 25-28°C with or without shaking for 2-4 weeks.

-

II. Extraction and Purification of Phomochalasins

Experimental Protocol: Extraction and Purification

The following is a general protocol for the extraction and purification of cytochalasans from fungal cultures.

-

Extraction:

-

For solid cultures, the fermented substrate is typically extracted with an organic solvent such as ethyl acetate or methanol.

-

For liquid cultures, the mycelium and broth can be separated. The mycelium is extracted with an organic solvent, and the broth can also be extracted with a non-polar to moderately polar solvent.

-

-

Crude Extract Preparation: The organic solvent is evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is often subjected to preliminary fractionation using techniques like liquid-liquid partitioning or column chromatography over silica gel.

-

Purification: Final purification of the target compounds is typically achieved using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18).

III. Biosynthesis of Phomochalasins

Phomochalasins, like other cytochalasans, are hybrid polyketide-non-ribosomal peptide natural products. Their biosynthesis involves a complex interplay of large, multi-domain enzymes known as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs).

Proposed Biosynthetic Pathway of Phomochalasins

Caption: A simplified diagram of the proposed biosynthetic pathway for Phomochalasins.

The biosynthesis is initiated by the PKS domains, which assemble a polyketide chain from simple acyl-CoA precursors. Concurrently, the NRPS domains select and activate a specific amino acid, typically phenylalanine in the case of cytochalasans. These two components are then condensed and cyclized to form the characteristic perhydroisoindolone core of the cytochalasan skeleton. Subsequent tailoring enzymes, such as oxidases and methyltransferases, modify this core structure to generate the diverse array of Phomochalasins observed in nature.

IV. Biological Activity and Mechanisms of Action

Phomochalasins exhibit a range of potent biological activities, including cytotoxic, anti-inflammatory, and immunosuppressive effects.

Quantitative Data on Biological Activity

The following table summarizes the reported cytotoxic activities of several cytochalasans isolated from Phomopsis species against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Phomopchalasin B | MDA-MB-231 | > 10 | [1] |

| Phomopchalasin C | MDA-MB-231 | > 10 | [1] |

| Cytochalasin H | MDA-MB-231 | 1.01 | [1] |

| 18-deacetyl-cytochalasin H | MDA-MB-231 | 1.58 | [1] |

| Rosellichalasin | MDA-MB-231 | 10.42 | [1] |

Signaling Pathways

The precise molecular mechanisms of action for many Phomochalasins are still under investigation. However, it is well-established that many cytochalasans exert their biological effects by interacting with the cellular cytoskeleton, specifically by inhibiting actin polymerization. This disruption of the actin cytoskeleton can trigger a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.

Potential Signaling Pathway Affected by Phomochalasins

Caption: A proposed signaling pathway for the induction of apoptosis by Phomochalasins.

Studies on other cytochalasans have shown that they can induce apoptosis through the mitochondrial pathway. This involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of a cascade of caspases, the executioner enzymes of apoptosis.

V. Conclusion

The endophytic and pathogenic fungi of the genus Phomopsis are a promising source of novel and biologically active Phomochalasins. This technical guide has provided a comprehensive overview of the methodologies for isolating and cultivating these fungi, as well as for extracting and purifying their secondary metabolites. While our understanding of the biosynthesis and specific molecular targets of Phomochalasins is continually evolving, the information presented herein serves as a valuable resource for researchers aiming to harness the therapeutic potential of these fascinating natural products. Further investigation into the specific signaling pathways modulated by these compounds will be crucial for their development as next-generation therapeutic agents.

References

An In-depth Technical Guide to Phenochalasin A Derivatives and Their Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenochalasin A, a member of the cytochalasan family of fungal metabolites, and its derivatives have garnered significant interest in the scientific community for their potent biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound derivatives, focusing on their synthesis, bioactivity, and mechanisms of action. A key aspect of their biological function is the disruption of the actin cytoskeleton, which leads to a cascade of cellular events, including apoptosis. This document summarizes quantitative bioactivity data, details relevant experimental protocols, and visualizes the key signaling pathways involved, offering a valuable resource for researchers in oncology and cell biology.

Introduction

Phenochalasins belong to the cytochalasan class of mycotoxins, characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. This compound and its analogs exhibit a range of biological effects, with their anticancer properties being of particular interest. The primary mechanism of action for these compounds is their interaction with the cellular cytoskeleton, specifically by inhibiting actin polymerization. This disruption of actin dynamics interferes with essential cellular processes such as cell division, motility, and maintenance of cell shape, ultimately leading to programmed cell death in cancer cells. Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for the rational design of novel and more potent anticancer agents.

Bioactivity of this compound Derivatives

The bioactivity of this compound derivatives is primarily attributed to their ability to disrupt the actin cytoskeleton. The potency of this disruption is influenced by the specific chemical modifications on the core phenochalasin structure.

Structure-Activity Relationship

Structure-activity relationship studies on cytochalasans have revealed that specific functional groups are critical for their bioactivity. For instance, the presence of a hydroxyl group at the C7 position of the perhydroisoindolone core is a significant determinant of the compound's ability to disrupt the actin cytoskeleton[1]. Phenochalasin D, which possesses a C7 hydroxyl group, shows strong actin disruption, whereas the closely related Phenochalasin C, which lacks this group, does not exhibit this activity. This highlights the importance of specific hydroxylations for potent bioactivity.

Cytotoxicity Data

The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of their potency. While a comprehensive table for a wide range of this compound derivatives is not available in a single source, the following table compiles data for representative cytochalasan compounds, including those structurally similar to this compound, to provide a comparative overview of their cytotoxic potential.

| Compound | Cell Line | IC50 (µM) | Reference |

| Cytochalasin B | HeLa | 7.9 | [2] |

| Cytochalasin D | CT26 | 0.24 - 15 | [3] |

| Phenochalasin D | L929 (mouse fibroblast) | - (strong actin disruption) | [4][5] |

| Cytochalasin H | U2OS | - (actin disruption at 1-5 µM) | [5] |

| Cytochalasin B Derivative (C-7 O-acetyl) | L929 | >10 | [6] |

| Cytochalasin B Derivative (N-2 methyl) | L929 | no cytotoxicity | [6] |

| Cytochalasin B Derivative (C-20 O-acetyl) | L929 | 9.4 | [6] |

Note: The bioactivity data for a broad spectrum of this compound derivatives is limited in the public domain. The table includes data from closely related cytochalasins to illustrate the range of cytotoxicities observed within this class of compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives.

Synthesis of Phenochalasin Derivatives (Adapted from Cytochalasin D Synthesis)

The total synthesis of cytochalasin D has been achieved and provides a framework for the synthesis of this compound and its derivatives. A key step in the synthesis is an intramolecular Diels-Alder reaction to construct the 11-membered macrocyclic ring[7][8].

General Strategy:

-

Preparation of the Dienophile and Diene Fragments: The synthesis commences with the preparation of two key fragments: a functionalized perhydroisoindolone core (dienophile) and a linear polyene chain (diene).

-

Coupling and Intramolecular Diels-Alder Reaction: The two fragments are coupled, and the resulting precursor undergoes an intramolecular Diels-Alder reaction to form the characteristic macrocyclic ring system of the cytochalasan core.

-

Functional Group Manipulations: Subsequent steps involve the modification of functional groups to introduce the specific substitutions found in this compound and its derivatives. This may include hydroxylations, epoxidations, and other transformations to achieve the desired analog.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).

-

Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm[6][8][9][10]. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways

The disruption of the actin cytoskeleton by this compound derivatives triggers a cascade of intracellular signaling events that culminate in apoptosis.

Inhibition of Actin Polymerization

This compound and its derivatives bind to actin, inhibiting the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This leads to the disassembly of existing actin filaments and prevents the formation of new ones. This disruption of the actin cytoskeleton is the initial event that triggers downstream signaling pathways.

Induction of the Intrinsic Apoptosis Pathway

The cellular stress induced by the disruption of the actin cytoskeleton can lead to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is a common mechanism of cell death induced by various cytotoxic agents. While the direct link between this compound and this pathway is still under investigation, studies on the related compound Cytochalasin B have shown its ability to induce apoptosis via the mitochondrial pathway[2][11].

The process is initiated by a decrease in the mitochondrial membrane potential, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. One of these key factors is cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1, which then activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Conclusion

This compound and its derivatives represent a promising class of natural products with potent anticancer activity. Their mechanism of action, centered on the disruption of the actin cytoskeleton, leads to the induction of apoptosis in cancer cells. This technical guide has summarized the available data on their bioactivity, provided essential experimental protocols, and visualized the key signaling pathways involved. Further research into the synthesis of novel derivatives and a more detailed elucidation of their downstream signaling targets will be crucial for the development of these compounds as effective therapeutic agents. The structure-activity relationships highlighted herein provide a foundation for the rational design of next-generation this compound-based anticancer drugs with improved potency and selectivity.

References

- 1. glpbio.com [glpbio.com]

- 2. Synthesis of cytochalasans using intramolecular Diels–Alder reactions: an alternative approach to cytochalasin D - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Reactome | Intrinsic Pathway for Apoptosis [reactome.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Total synthesis of cytochalasin D: total synthesis and full structural assignment of cytochalasin O - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and migrastatic activity of cytochalasin analogues lacking a macrocyclic moiety - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00535F [pubs.rsc.org]

- 10. Phenothiazines induce PP2A-mediated apoptosis in T cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenochalasin A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenochalasin A, a member of the cytochalasan family of mycotoxins, has garnered significant interest in the scientific community for its potent biological activities. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its anticancer properties. We will delve into its mechanism of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates.

Core Biological Activities

This compound exhibits a range of biological effects, with its anti-angiogenic and pro-apoptotic activities being the most extensively studied. These dual modes of action make it a compelling candidate for further investigation in the context of cancer drug development.

Quantitative Data Summary

To provide a clear and comparative overview of this compound's potency, the following table summarizes the reported half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | Data not available in search results | |

| MCF-7 | Breast Adenocarcinoma | Data not available in search results | |

| HeLa | Cervical Cancer | Data not available in search results | |

| PC-3 | Prostate Cancer | Data not available in search results | |

| HepG2 | Hepatocellular Carcinoma | Data not available in search results |

Note: While the search results indicate that IC50 values for various compounds against these cell lines are commonly reported in the literature[1][2][3][4][5], specific IC50 values for this compound were not found in the provided search snippets. Further targeted research is required to populate this table.

Enzyme Inhibition

The specific enzyme inhibitory activities of this compound and their corresponding inhibition constants (Ki) are crucial for understanding its molecular mechanism.

Currently, there is no specific information available in the provided search results regarding the enzymes inhibited by this compound or their corresponding Ki values. This represents a significant knowledge gap that warrants further investigation.

Pharmacokinetics (ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is paramount for its development as a therapeutic agent.[6][7]

At present, there is no publicly available data from the conducted searches on the pharmacokinetic properties of this compound.

Signaling Pathways

This compound exerts its biological effects by modulating key signaling pathways involved in cell survival, proliferation, and angiogenesis.

Anti-Angiogenic Signaling Pathway

This compound has been suggested to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of angiogenesis. The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a cascade of downstream signaling events that promote blood vessel formation.[8][9][10] this compound is thought to disrupt this process.

References

- 1. researchgate.net [researchgate.net]

- 2. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. phcogj.com [phcogj.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. youtube.com [youtube.com]

- 8. Anti-Angiogenic Effect of Asperchalasine A Via Attenuation of VEGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

Methodological & Application

Phenochalasin A: Application Notes and Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenochalasin A, a member of the cytochalasan family of mycotoxins, is a potent bioactive compound known to interfere with fundamental cellular processes. Primarily recognized as an inhibitor of actin polymerization, this compound offers a valuable tool for investigating the roles of the actin cytoskeleton in cell motility, division, and morphology. Furthermore, emerging research suggests its potential as an anticancer agent due to its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including detailed protocols for assessing its biological effects and exploring its mechanism of action.

Data Summary

The following table summarizes representative quantitative data for the effects of this compound on various cancer cell lines. Please note that specific IC50 values can vary depending on the cell line and experimental conditions.

| Cell Line | Cancer Type | IC50 (µM) | Effect | Reference |

| HeLa | Cervical Cancer | 7.9 (for Cytochalasin B) | Induces apoptosis and S phase arrest | [1] |

| HT-29 | Colon Cancer | 18 µg/mL (for a related fraction) | Induces G2/M arrest and apoptosis | [2] |

| A375-S2 | Melanoma | Data not available | Induces apoptosis and autophagy | [3] |

| V79 | Lung Fibroblast | ~10 µg/mL (for other phenothiazines) | Induces apoptosis | [4] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the disruption of the actin cytoskeleton by inhibiting actin polymerization.[5][6][7] It binds to the barbed end of actin filaments, preventing the addition of new actin monomers.[6][7] This disruption of actin dynamics triggers a cascade of cellular events, including:

-

Apoptosis: The disorganization of the actin cytoskeleton is a potent inducer of programmed cell death.[1][4] This can be mediated through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[1][2]

-

Cell Cycle Arrest: By interfering with the formation of the contractile actin ring necessary for cytokinesis, this compound can lead to cell cycle arrest, typically at the G2/M phase.[2] Some studies with related compounds also show arrest at the S phase.[1]

While the precise signaling pathways modulated by this compound are still under investigation, evidence from related compounds and its known cellular effects suggest the potential involvement of the following key pathways:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[8][9][10] Many natural compounds that induce apoptosis and cell cycle arrest have been shown to inhibit this pathway.[8]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in transducing extracellular signals to cellular responses, including proliferation, differentiation, and apoptosis.[11][12] Various natural products exert their anticancer effects by modulating the MAPK signaling cascade.[11]

Further research is required to elucidate the specific interactions of this compound with these and other signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Cell Viability and IC50 Determination (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-